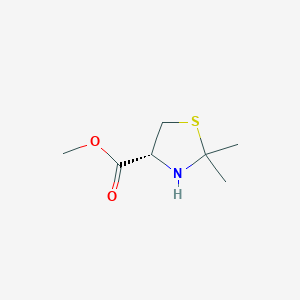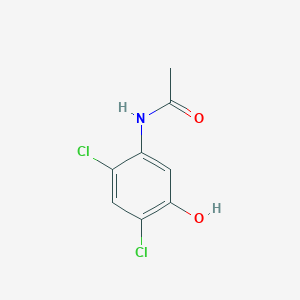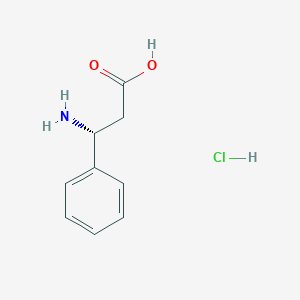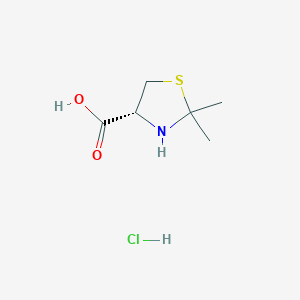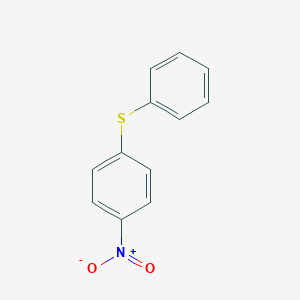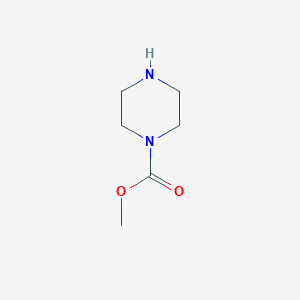
7-Keto-Lithocholaäure
Übersicht
Beschreibung
3alpha-Hydroxy-7-oxo-5beta-cholanic acid: is a bile acid derivative with the molecular formula C24H38O4 and a molecular weight of 390.56 g/mol . It is a white to almost white powder or crystalline solid that is insoluble in water but soluble in alcohol. This compound is an intermediate in organic synthesis and pharmaceutical research, particularly in the synthesis of choleretic drugs like obeticholic acid .
Wissenschaftliche Forschungsanwendungen
3alpha-Hydroxy-7-oxo-5beta-cholanic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Utilized in the development of drugs for treating liver diseases such as primary biliary cirrhosis and nonalcoholic fatty liver disease.
Industry: Employed in the production of choleretic drugs like obeticholic acid, which helps in the regulation of bile acid synthesis
Wirkmechanismus
Target of Action
7-Ketolithocholic acid, also known as Nutriacholic acid or 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, is a bile acid that can be absorbed and serves to suppress the production of endogenous bile acid and the secretion of biliary cholesterol .
Mode of Action
The compound interacts with its targets by suppressing the production of endogenous bile acid and the secretion of biliary cholesterol . This interaction results in changes in the composition of bile, which can have significant effects on the body’s metabolism and digestive processes.
Biochemical Pathways
7-Ketolithocholic acid is an important intermediate in the synthesis of ursodeoxycholic acid (UDCA), a secondary bile acid . The key enzyme used in the industrial production of 7-Ketolithocholic acid is 7α-Hydroxysteroid dehydrogenase (7α-HSDH) . This enzyme is involved in the dehydrogenation of hydroxyl groups at position 7 of the steroid skeleton of chenodeoxycholic acid (CDCA), resulting in the formation of 7-Ketolithocholic acid .
Pharmacokinetics
It is known that the compound can be absorbed and suppresses endogenous bile acid production and biliary cholesterol secretion . This suggests that the compound has good bioavailability and can exert its effects efficiently.
Result of Action
The primary result of 7-Ketolithocholic acid’s action is the suppression of endogenous bile acid production and the secretion of biliary cholesterol . This can lead to changes in the composition of bile, which can have significant effects on the body’s metabolism and digestive processes.
Action Environment
The action of 7-Ketolithocholic acid can be influenced by various environmental factors. For example, the efficiency of the compound’s action can be affected by the presence of high concentrations of substrate . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other compounds in the environment .
Biochemische Analyse
Biochemical Properties
7-Ketolithocholic acid can be absorbed and suppresses endogenous bile acid production and biliary cholesterol secretion . It is an important intermediate for the synthesis of ursodeoxycholic acid (UDCA) , which is the main effective component of bear bile powder used in traditional Chinese medicine for the treatment of human cholesterol gallstones .
Cellular Effects
It is known that bile acids, including 7-Ketolithocholic acid, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ketolithocholic acid is complex and involves interactions with various biomolecules. It is known to inhibit cholic acid synthesis
Metabolic Pathways
7-Ketolithocholic acid is involved in the metabolic pathway of bile acid synthesis. It interacts with enzymes involved in this pathway and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid can be synthesized from lithocholic acid through an oxidation process. The reaction involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. Acetic acid is used to adjust the acidity, and methanol serves as the solvent. The crude product is then converted into its barium salt, followed by the removal of barium and recrystallization from methanol and water to obtain high-purity 3alpha-Hydroxy-7-oxo-5beta-cholanic acid .
Industrial Production Methods: Industrial production methods for 3alpha-Hydroxy-7-oxo-5beta-cholanic acid typically follow similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl and keto groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed:
Oxidation: Formation of additional keto or carboxyl groups.
Reduction: Conversion to 3alpha,7alpha-dihydroxy-5beta-cholanic acid.
Substitution: Formation of esters or ethers depending on the substituents used
Vergleich Mit ähnlichen Verbindungen
Lithocholic acid: A precursor in the synthesis of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid.
Chenodeoxycholic acid: Another bile acid with similar biological functions.
Ursodeoxycholic acid: Used in the treatment of gallstones and liver diseases.
Uniqueness: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid is unique due to its specific structural features, such as the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an FXR agonist sets it apart from other bile acids, making it valuable in therapeutic applications .
Eigenschaften
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCDBGWDZAYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863429 | |
| Record name | 3-Hydroxy-7-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-67-6 | |
| Record name | NSC226118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-Ketolithocholic acid formed in the human body?
A1: 7-Ketolithocholic acid is primarily formed in the human colon through the bacterial oxidation of chenodeoxycholic acid and ursodeoxycholic acid. [] This process is favored under alkaline conditions. []
Q2: What is the metabolic fate of 7-Ketolithocholic acid after intestinal absorption?
A2: Unlike deoxycholic acid and lithocholic acid, 7-Ketolithocholic acid can be reduced in the liver. [] It primarily transforms into chenodeoxycholic acid, and to a lesser extent, ursodeoxycholic acid. [] This hepatic reduction occurs with both conjugated and unconjugated forms of 7-Ketolithocholic acid. []
Q3: Does conjugation status influence the hepatic reduction of 7-Ketolithocholic acid?
A3: Yes, studies show that conjugated 7-Ketolithocholic acid, particularly the taurine-conjugated form, is predominantly reduced to chenodeoxycholic acid. [] Unconjugated 7-Ketolithocholic acid shows less efficient reduction to either chenodeoxycholic acid or ursodeoxycholic acid. []
Q4: What is the role of 7-Ketolithocholic acid in ursodeoxycholic acid formation?
A4: Research suggests 7-Ketolithocholic acid acts as a key intermediate in the intestinal bacterial conversion of chenodeoxycholic acid to ursodeoxycholic acid. [] This conversion occurs more rapidly under anaerobic conditions and at acidic pH. []
Q5: Can 7-Ketolithocholic acid be further metabolized in the colon?
A5: Yes, a portion of 7-Ketolithocholic acid can be further biotransformed in the colon into lithocholic acid, potentially through the intermediate Δ6-lithocholenic acid. []
Q6: Are there species differences in the metabolism of 7-Ketolithocholic acid?
A6: Yes, studies in rodents and rabbits demonstrate species-specific differences in the metabolism of 7-Ketolithocholic acid, particularly in the conjugation patterns and the ratio of chenodeoxycholic acid to ursodeoxycholic acid formed. []
Q7: What enzymes are involved in the bacterial metabolism of 7-Ketolithocholic acid?
A7: Clostridium species, such as C. limosum and C. bifermentans, play a crucial role. They possess inducible 7α-hydroxysteroid dehydrogenases that catalyze the interconversion between 7-Ketolithocholic acid and chenodeoxycholic acid or 7-ketodeoxycholic acid and cholic acid. [, , , ]
Q8: Are there any known inhibitors of the enzymes involved in 7-Ketolithocholic acid metabolism?
A8: Research indicates that ursodeoxycholic acid can suppress the bile acid-induced enhancement of 7α- and 7β-hydroxysteroid dehydrogenases in Clostridium limosum. []
Q9: What is the molecular formula and weight of 7-Ketolithocholic acid?
A9: The molecular formula is C24H38O4 and the molecular weight is 390.56 g/mol.
Q10: Which analytical techniques are used to characterize and quantify 7-Ketolithocholic acid?
A10: Various techniques are employed, including: - Thin-layer chromatography (TLC) [, ] - Gas chromatography (GC) [, ] - Gas chromatography-mass spectrometry (GC-MS) [, , , ] - High-performance liquid chromatography (HPLC) [] - Liquid chromatography-mass spectrometry (LC-MS) [] - Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) []
Q11: How does the structure of 7-Ketolithocholic acid influence its interaction with human serum albumin compared to other bile acids?
A11: The presence of the 7-keto group, compared to a 7-hydroxy group, decreases the affinity of 7-Ketolithocholic acid for human serum albumin. [] Generally, an increase in the number of hydroxyl groups on the bile acid molecule also decreases its affinity for albumin. []
Q12: What is the physiological significance of 7-Ketolithocholic acid being a precursor to ursodeoxycholic acid?
A12: Ursodeoxycholic acid is a hydrophilic bile acid with therapeutic benefits in cholestatic liver diseases. The formation of ursodeoxycholic acid from 7-Ketolithocholic acid represents a potential mechanism for regulating bile acid hydrophilicity and mitigating cholestasis.
Q13: Has 7-Ketolithocholic acid been explored for potential therapeutic applications?
A13: While 7-Ketolithocholic acid itself hasn't been widely explored as a therapeutic agent, its role in ursodeoxycholic acid formation and its potential to be further metabolized into other bile acids like lithocholic acid make it relevant in understanding bile acid metabolism and its implications in various diseases.
Q14: Can 7-Ketolithocholic acid be used as a starting material for the synthesis of other bile acids?
A14: Yes, 7-Ketolithocholic acid can be chemically modified to synthesize other bile acids. For instance, it can be used as a precursor for the synthesis of ursodeoxycholic acid through catalytic transfer hydrogenation with Raney nickel. []
Q15: How do levels of 7-Ketolithocholic acid change in individuals with specific health conditions?
A15: - In patients treated with chenodeoxycholic acid, a significant increase in the formation of ursodeoxycholic acid is observed, likely mediated by 7-Ketolithocholic acid acting as an intermediate. [] - Individuals with hepatic 3β-hydroxy-Δ5-C27-steroid dehydrogenase deficiency excrete abnormal bile acids and bile alcohols. [] While 7-Ketolithocholic acid levels were not specifically measured in this study, treatment with chenodeoxycholic acid normalized bile acid profiles, suggesting a potential indirect effect on 7-Ketolithocholic acid metabolism. [] - In a study on rats with congenital isolated growth hormone deficiency, 7-Ketolithocholic acid levels were significantly increased compared to controls, potentially indicating a link between growth hormone deficiency and altered bile acid metabolism. []
Q16: How does 7-Ketolithocholic acid interact with the gut microbiota?
A16: 7-Ketolithocholic acid is both a substrate and a product of gut microbial metabolism. Specific bacterial species, like Clostridium limosum, possess enzymes that can interconvert 7-Ketolithocholic acid with other bile acids. [, , ]
Q17: Can dietary interventions influence 7-Ketolitholic acid levels through modulation of gut microbiota?
A17: While not directly addressed in the provided abstracts, research suggests that dietary interventions, such as adopting a low-fat diet, can alter the activity of bacterial 7α-hydroxysteroid dehydrogenase in the gut, potentially influencing the balance between chenodeoxycholic acid, 7-Ketolithocholic acid, and ursodeoxycholic acid. [] Additionally, prebiotic supplementation, such as Jerusalem artichoke inulin, has been shown to modulate gut microbiota composition and influence fecal bile acid profiles, which may indirectly involve 7-Ketolithocholic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







